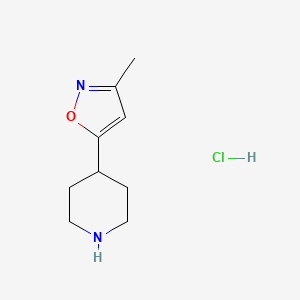

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Description

Properties

IUPAC Name |

3-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSSCFMEPPBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for the preparation of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a high degree of technical accuracy and trustworthiness. This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed step-by-step experimental protocols, and present relevant data in a clear and accessible format. Visual aids in the form of diagrams are included to further elucidate the reaction pathway and workflows.

Introduction and Strategic Overview

3-Methyl-5-(piperidin-4-yl)isoxazole is a molecule of significant interest in medicinal chemistry due to the presence of both the isoxazole and piperidine moieties, which are common pharmacophores in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical development.

The synthetic strategy outlined in this guide is a convergent approach that involves the initial construction of a protected piperidine precursor, followed by the formation of the isoxazole ring, and culminating in the deprotection and salt formation. This pathway is designed to be robust, scalable, and to proceed with a high degree of regioselectivity.

The core of this synthesis relies on the well-established reaction between a β-dicarbonyl compound and hydroxylamine to form the isoxazole ring. To achieve the desired substitution pattern, we will first synthesize a suitable β-keto ester derived from a commercially available, N-protected piperidine starting material. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the conditions required for the subsequent reactions and can be readily removed under acidic conditions in the final step.

Synthesis Pathway

The overall synthetic pathway can be visualized as a three-step process starting from N-Boc-4-acetylpiperidine.

Caption: A high-level overview of the synthetic pathway.

Step 1: Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (β-Keto Ester Intermediate)

The first critical step is the formation of the β-keto ester intermediate from N-Boc-4-acetylpiperidine. This is achieved through a Claisen condensation reaction.[1][2][3] The α-protons of the acetyl group are deprotonated by a strong base, and the resulting enolate reacts with an acylating agent, such as ethyl acetate, to form the desired β-dicarbonyl moiety.

Experimental Protocol:

-

To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate

The isoxazole ring is formed by the cyclization of the β-keto ester intermediate with hydroxylamine hydrochloride.[4] This reaction is typically carried out in a protic solvent, and the regioselectivity is generally high, leading to the desired 3,5-disubstituted isoxazole.

Experimental Protocol:

-

To a solution of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid, in an organic solvent.[5]

Experimental Protocol:

-

Dissolve tert-butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete deprotection.

-

The hydrochloride salt may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

-

Dry the final product under vacuum to obtain this compound as a solid.

Data Summary

The following table summarizes the key chemical entities involved in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Boc-4-acetylpiperidine | C₁₂H₂₁NO₃ | 227.30 |

| tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | C₁₄H₂₃NO₄ | 269.34 |

| tert-Butyl 4-(3-methylisoxazol-5-yl)piperidine-1-carboxylate | C₁₄H₂₂N₂O₃ | 266.34[6][7] |

| This compound | C₉H₁₅ClN₂O | 202.68 |

Workflow Visualization

The experimental workflow for the synthesis can be represented by the following diagram:

Caption: A step-by-step experimental workflow diagram.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating through the use of standard analytical techniques at each stage. Thin-layer chromatography should be employed to monitor the progress of each reaction, ensuring that the starting materials are fully consumed before proceeding to the next step. The purification of intermediates by column chromatography is a critical step to ensure the purity of the subsequent starting material, which in turn affects the yield and purity of the final product. The structural integrity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's purity can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of this compound. By leveraging a protected piperidine precursor and a classical isoxazole synthesis, this methodology provides a reliable route for obtaining this valuable heterocyclic compound. The detailed experimental protocols and strategic insights provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

-

Chemical Synthesis Database. tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate. [Link]

-

Journal of the Chemical Society C: Organic. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. [Link]

-

RSC Publishing. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. [Link]

-

ResearchGate. Synthesis of various 3,5-diarylisoxazoles with the scope of.... [Link]

-

Chemical Synthesis Database. tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate. [Link]

- Google Patents.

-

PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

- Google Patents.

-

PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents. Synthetic method of piperidine hydrochloride.

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]

-

ChemTube3D. Acylation at carbon Claisen ester condensation. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]

-

NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

- Google Patents.

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (CAS No: 1401425-44-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole ring system is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities. The incorporation of a piperidine moiety often enhances pharmacokinetic properties and allows for further structural modifications to modulate biological activity. This document consolidates available information on the chemical identity, structural features, and inferred physicochemical and pharmacological properties of this compound, providing a valuable resource for researchers in the field.

Chemical Identity and Structure

This compound is a salt of the parent compound, 3-methyl-5-(piperidin-4-yl)isoxazole. The hydrochloride salt form is typically employed to improve solubility and stability.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1401425-44-2 | [1] |

| Molecular Formula | C9H15ClN2O | [1] |

| Molecular Weight | 202.685 g/mol | [1] |

| SMILES | Cl.CC1=NOC(=C1)C1CCNCC1 | [1] |

Chemical Structure:

The structure consists of a five-membered isoxazole ring substituted with a methyl group at the 3-position and a piperidine ring at the 5-position. The piperidine nitrogen is protonated in the hydrochloride salt.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure, several properties can be inferred.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Physical State | Solid | Typical for hydrochloride salts of small organic molecules. |

| Solubility | Likely soluble in water and polar protic solvents (e.g., methanol, ethanol). | The presence of the hydrochloride salt and the nitrogen and oxygen atoms in the heterocyclic rings would contribute to its polarity and ability to form hydrogen bonds. |

| Melting Point | Expected to be a relatively high-melting solid. | Ionic character of the hydrochloride salt leads to stronger intermolecular forces. |

| Stability | Store at 2-8°C.[1] | Recommended storage conditions from suppliers suggest it is stable under refrigeration. |

Synthesis and Manufacturing

Conceptual Synthetic Workflow

A likely retrosynthetic analysis would involve disconnecting the isoxazole ring, suggesting a nitrile oxide precursor and a piperidine-containing alkyne as key intermediates.

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Generalized Protocol:

-

Preparation of the Nitrile Oxide Precursor: Acetaldehyde can be reacted with hydroxylamine hydrochloride to form acetaldehyde oxime. The oxime is then typically halogenated (e.g., with N-chlorosuccinimide) in situ to generate the corresponding hydroximoyl chloride.

-

Synthesis of the Alkyne Component: A commercially available N-protected piperidine derivative, such as N-Boc-4-piperidone, can be converted to the corresponding 4-ethynylpiperidine through various established organometallic reactions (e.g., Corey-Fuchs or Seyferth-Gilbert homologation).

-

[3+2] Cycloaddition: The in situ generated nitrile oxide (from step 1) is reacted with the N-protected 4-ethynylpiperidine (from step 2) in the presence of a base (e.g., triethylamine) to form the N-protected 3-methyl-5-(piperidin-4-yl)isoxazole. This type of cycloaddition is a cornerstone in isoxazole synthesis.

-

Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

-

Salt Formation: If the deprotection step does not directly yield the hydrochloride salt, the free base can be treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound.

Self-Validating System in Synthesis:

Each step of this proposed synthesis can be monitored and validated using standard analytical techniques. For instance, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the progress of the reactions. The identity and purity of the intermediates and the final product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacological Profile and Potential Applications

The specific biological activity and pharmacological profile of this compound have not been extensively documented. However, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

-

Isoxazole Core: The isoxazole ring is a versatile scaffold in medicinal chemistry. Derivatives of isoxazole have been reported to possess a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory and analgesic effects.

-

Antimicrobial (antibacterial and antifungal) properties.

-

Anticancer activity.

-

Anticonvulsant and neuroprotective effects.

-

-

Piperidine Moiety: The piperidine ring is a common feature in many centrally active drugs. Its inclusion in a molecule can:

-

Influence solubility and lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Provide a point for further chemical modification to optimize binding to biological targets.

-

Interact with various receptors and ion channels in the central nervous system.

-

Given the combination of these two pharmacologically significant moieties, this compound could be a valuable building block or lead compound in the development of novel therapeutics, particularly for neurological disorders or inflammatory conditions. For instance, various piperidinyl-isoxazole derivatives have been investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system.

A logical workflow for the preliminary biological evaluation of this compound would involve screening against a panel of relevant biological targets.

Caption: A workflow for the initial pharmacological screening of this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons on the isoxazole ring, the protons of the piperidine ring (which may show complex splitting patterns due to their conformational rigidity), and a signal for the isoxazole ring proton. The NH proton of the piperidinium ion may be observable, often as a broad signal. |

| ¹³C NMR | Resonances for the carbons of the isoxazole and piperidine rings, as well as the methyl carbon. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C9H14N2O) with a mass of approximately 166.11 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, C=C, and N-O stretching vibrations, as well as N-H stretching from the piperidinium ion. |

| Purity Analysis (HPLC) | A single major peak in the chromatogram would indicate a high degree of purity. |

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold or intermediate in drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its structural features, combining the versatile isoxazole core with the pharmacokinetically favorable piperidine moiety, make it an attractive candidate for further investigation. The synthetic pathways are well-precedented in isoxazole chemistry, and its potential pharmacological activities can be inferred from a large body of literature on related compounds. This guide provides a foundational understanding of this molecule and a framework for its further synthesis, characterization, and biological evaluation.

References

Sources

Spectroscopic Blueprint of a Novel Bioactive Scaffold: An In-depth Technical Guide to 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. This molecule represents a convergence of two pharmacologically significant scaffolds: the isoxazole ring, a staple in medicinal chemistry known for its diverse biological activities, and the piperidine moiety, a frequent component of centrally active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural characterization. We will delve into a plausible synthetic route to rationalize experimental choices, provide detailed predictions and interpretations of ¹H and ¹³C NMR spectra, and elucidate the compound's fragmentation patterns in mass spectrometry. All data is presented with the goal of providing a robust analytical framework for researchers working with this and structurally related compounds.

Introduction: The Rationale for Spectroscopic Vigilance

The journey of a drug candidate from conception to clinic is paved with rigorous analytical checkpoints. Among these, the unambiguous structural elucidation of a new chemical entity is paramount. This compound is a compound of interest due to the established bioactivity of its constituent heterocycles. Isoxazoles are found in a variety of approved drugs, exhibiting anti-inflammatory, antimicrobial, and antipsychotic properties. Similarly, the piperidine ring is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties.

The hydrochloride salt form is frequently employed to enhance the solubility and stability of amine-containing compounds. Understanding the precise spectroscopic signature of this molecule is therefore not merely an academic exercise, but a critical step in ensuring its quality, purity, and identity in any research or development setting. This guide will provide a foundational spectroscopic dataset, derived from established principles and data from closely related analogues, to serve as a reliable reference for researchers.

Synthetic Strategy: A Plausible Pathway and its Implications

To contextualize the characterization data, it is instructive to consider a likely synthetic pathway for this compound. A common and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-dicarbonyl compound with hydroxylamine. A plausible route, starting from commercially available N-Boc-piperidine-4-carboxylic acid, is outlined below. This informs our understanding of potential impurities and the rationale behind purification and characterization steps. A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were developed from N-Boc-piperidine-4-carboxylic acid[1].

Caption: Plausible synthetic workflow for this compound.

The choice of the Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen is strategic, as it is stable under the conditions required for the formation of the β-keto ester and the subsequent cyclization, yet readily removed under acidic conditions to yield the final hydrochloride salt. This multi-step synthesis necessitates careful purification at each stage, with NMR and MS being the primary tools for reaction monitoring and product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will predict and analyze both the ¹H and ¹³C NMR spectra. The hydrochloride salt form will significantly impact the chemical shifts of the piperidine ring protons and carbons due to the protonation of the nitrogen atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals for the isoxazole and piperidine moieties. The protonation of the piperidine nitrogen will cause a downfield shift for the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Isoxazole-CH₃ | ~2.3 | s | 3H | Singlet for the methyl group on the isoxazole ring. |

| Isoxazole-H4 | ~6.1 | s | 1H | Singlet for the proton on the isoxazole ring. Its chemical shift is characteristic for 3,5-disubstituted isoxazoles[2]. |

| Piperidine-H4 | ~3.3 - 3.5 | m | 1H | Methine proton at the point of attachment to the isoxazole ring. Will be a multiplet due to coupling with adjacent methylene protons. |

| Piperidine-H2, H6 (axial & equatorial) | ~3.0 - 3.4 | m | 4H | Methylene protons adjacent to the protonated nitrogen. Expected to be downfield and show complex splitting. |

| Piperidine-H3, H5 (axial & equatorial) | ~2.0 - 2.3 | m | 4H | Methylene protons beta to the nitrogen. |

| Piperidine-NH₂⁺ | ~9.0 - 9.5 | br s | 2H | Broad singlet for the two protons on the positively charged nitrogen. The exact shift can be concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Isoxazole-CH₃ | ~11 | Typical chemical shift for a methyl group on an isoxazole ring. |

| Isoxazole-C5 | ~170 | Carbon bearing the piperidine substituent. |

| Isoxazole-C3 | ~161 | Carbon bearing the methyl group. |

| Isoxazole-C4 | ~100 | Unsubstituted carbon on the isoxazole ring. |

| Piperidine-C4 | ~35 | Methine carbon attached to the isoxazole ring. |

| Piperidine-C2, C6 | ~45 | Carbons adjacent to the protonated nitrogen, shifted downfield. |

| Piperidine-C3, C5 | ~30 | Methylene carbons beta to the nitrogen. |

Mass Spectrometry: Unraveling the Molecular Fragmentation

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique ideal for analyzing polar and salt-form compounds like this compound. We would expect to observe the protonated molecule of the free base in the positive ion mode.

Molecular Formula (Free Base): C₉H₁₄N₂O Molecular Weight (Free Base): 166.22 g/mol Molecular Formula (HCl Salt): C₉H₁₅ClN₂O Molecular Weight (HCl Salt): 202.68 g/mol

In a typical ESI-MS experiment, the observed mass will correspond to the protonated free base, [M+H]⁺, at m/z 167.23. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation patterns.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will likely be initiated at the protonated piperidine nitrogen, leading to characteristic losses and rearrangements.

Caption: Predicted major fragmentation pathways for protonated 3-Methyl-5-(piperidin-4-yl)isoxazole.

-

α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the bonds adjacent to the nitrogen atom. This could lead to the loss of a C₂H₄ fragment from the ring, followed by further rearrangements.

-

Ring Fission of Piperidine: The piperidine ring can undergo cleavage to form various acyclic fragment ions.

-

Isoxazole Ring Fragmentation: The isoxazole ring can also fragment, for instance, through the cleavage of the weak N-O bond, followed by the loss of small molecules like acetonitrile (CH₃CN).

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon this work, the following are generalized protocols for the acquisition of NMR and MS data.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the polarity of the hydrochloride salt.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0 to 180 ppm, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or a Q-TOF instrument.

-

Ionization Mode: Positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Analysis Method:

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to obtain the product ion spectrum. The collision energy should be optimized to achieve a rich fragmentation pattern.

-

Conclusion: A Foundation for Future Discovery

This technical guide has provided a detailed spectroscopic and synthetic overview of this compound. By combining a plausible synthetic route with predicted and interpreted NMR and mass spectrometry data, we have constructed a comprehensive analytical profile for this novel compound. The data tables, fragmentation schemes, and experimental protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. Accurate and thorough characterization is the bedrock of scientific integrity, and it is our hope that this guide will facilitate the confident identification and further investigation of this and related bioactive molecules.

References

- Sechi, M., Sannia, L., Orecchioni, M., Carta, F., Paglietti, G., & Neamati, N. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1059-1064.

-

Sechi, M., Sannia, L., Orecchioni, M., Carta, F., Paglietti, G., & Neamati, N. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Retrieved from [Link]

- Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). SpringerPlus, 2, 427.

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Retrieved from [Link]

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Journal of Mass Spectrometry, 53(10), 977-985.

- An In-Depth Technical Guide to the Synthesis of 1-(4-Acetylpiperidino)ethan-1-one from 4-Acetylpiperidine. (2025). BenchChem.

- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Google Patents.

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.

- Preparation of 1-acetyl-4-piperidones. (n.d.). Google Patents.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank, 2020(2), M1128.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Piperidine, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

-

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry.

- NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.).

- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Supporting Inform

-

Synthesis of 3‐substituted isoxazole‐5‐methyl bromides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride in DMSO for Drug Discovery and Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride in dimethyl sulfoxide (DMSO). Given the central role of DMSO as a solvent in compound screening and storage, a thorough understanding of a compound's behavior within it is paramount for generating reliable and reproducible data.[1][2] This document will delve into the theoretical considerations and provide detailed, field-proven experimental protocols to empower researchers to fully characterize this specific isoxazole derivative.

Introduction to this compound and the Critical Role of DMSO

This compound is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety.[3][4] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[5][6] Before embarking on any biological assay, establishing a compound's solubility and stability in the chosen solvent system is a foundational step.

DMSO is the solvent of choice in high-throughput screening (HTS) and for the creation of concentrated stock solutions due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][7][8] However, assuming a compound is fully dissolved and stable without empirical validation can lead to erroneous biological data and a misinterpretation of structure-activity relationships (SAR). Therefore, the protocols outlined herein are designed to be self-validating systems to ensure the integrity of your research.

Part 1: Determination of the Aqueous Solubility of this compound

A fundamental understanding of a compound's aqueous solubility is a critical precursor to understanding its behavior in DMSO, particularly for subsequent dilutions into aqueous assay buffers.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound, providing the most accurate and relevant measurement for many biological contexts.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Analytical balance

-

Vortex mixer

-

Incubator shaker (25°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a microcentrifuge tube.

-

Add a precise volume of PBS (pH 7.4), for instance, 1 mL.

-

-

Equilibration:

-

Vortex the mixture vigorously for 2-3 minutes.

-

Place the tube in an incubator shaker at 25°C for 24 hours to ensure equilibrium is reached. This extended incubation allows for the dissolution and potential precipitation of the compound to stabilize.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., a mixture of the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

-

Quantification:

-

Prepare a stock solution of the compound in DMSO of a known concentration.

-

Create a calibration curve by preparing a series of standards of known concentrations from the stock solution and injecting them into the HPLC.

-

Plot the peak area versus concentration to generate a linear regression.

-

Use the equation of the line to calculate the concentration of the diluted supernatant, and from there, the initial solubility in PBS.

-

Part 2: Solubility of this compound in DMSO

For drug discovery campaigns, compounds are typically stored as high-concentration stock solutions in DMSO. Determining the maximum solubility in DMSO is therefore a critical parameter.

Experimental Protocol: Kinetic and Thermodynamic DMSO Solubility

This protocol outlines a method to determine the maximum kinetic and thermodynamic solubility of the compound in DMSO at room temperature.[9]

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of a Supersaturated Solution:

-

Weigh approximately 10 mg of the compound into a microcentrifuge tube.

-

Add a small volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[9]

-

If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[9]

-

-

Equilibration for Thermodynamic Solubility:

-

Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Periodically mix the solution gently during this time.[9]

-

-

Separation of Undissolved Compound:

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[9]

-

-

Determination of Solute Concentration:

-

Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and can be accurately quantified.[9]

-

Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as HPLC with UV detection.[9]

-

| Parameter | Description | Typical Units |

| Kinetic Solubility | The concentration of a compound that dissolves immediately upon addition of solvent. | mg/mL or mM |

| Thermodynamic Solubility | The concentration of a compound in a saturated solution at equilibrium. | mg/mL or mM |

Part 3: Stability of this compound in DMSO

The stability of a compound in its DMSO stock solution is crucial for the reliability of screening data, especially for libraries stored over extended periods. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for degradation products to interfere with assays.

Experimental Protocol: Long-Term Stability Assessment in DMSO

This protocol is designed to assess the stability of the compound in DMSO under typical storage conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

HPLC-grade water (if preparing a "wet" DMSO solution)

-

Storage vials (e.g., glass or polypropylene)

-

Freezer (-20°C)

-

Refrigerator (4°C)

-

HPLC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Optionally, prepare a second stock solution in a DMSO/water (90/10 v/v) mixture to assess the impact of water on stability, as this can be a more realistic representation of storage conditions over time.[10]

-

-

Storage Conditions:

-

Aliquot the stock solutions into multiple vials to avoid repeated freeze-thaw cycles of the same sample.

-

Store the vials under different conditions:

-

-20°C (standard for long-term storage)

-

4°C (to simulate short-term storage or refrigerator failure)

-

Room temperature (as a stress condition)

-

-

-

Time Points for Analysis:

-

Analyze the samples at various time points:

-

Time 0 (initial analysis)

-

1 week

-

1 month

-

3 months

-

6 months

-

1 year

-

-

-

Analytical Method:

-

At each time point, thaw a vial from each storage condition.

-

Dilute the sample to a suitable concentration for analysis.

-

Analyze the sample by HPLC-MS. The HPLC method should be capable of separating the parent compound from potential degradants. The mass spectrometer will aid in the identification of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0.

-

A compound is generally considered stable if >90% of the parent compound remains.

-

| Storage Condition | Time Point | % Parent Compound Remaining | Observations (e.g., new peaks in chromatogram) |

| -20°C | 0 | 100% | |

| 1 month | |||

| 3 months | |||

| 4°C | 0 | 100% | |

| 1 week | |||

| 1 month | |||

| Room Temperature | 0 | 100% | |

| 1 week |

Freeze-Thaw Stability

Repeated freeze-thaw cycles can impact compound stability.

Procedure:

-

Prepare a stock solution as described above.

-

Subject the sample to a series of freeze-thaw cycles (e.g., freezing at -20°C for at least 12 hours, followed by thawing at room temperature).

-

After a predetermined number of cycles (e.g., 1, 3, 5, 10), analyze the sample by HPLC-MS to determine the percentage of the parent compound remaining.

Visualization of Experimental Workflows

Caption: Workflow for solubility and stability assessment.

Conclusion

This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound in DMSO. By adhering to these detailed protocols, researchers can ensure the quality and integrity of their compound solutions, leading to more reliable and reproducible data in drug discovery and development programs. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.

References

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Benchchem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.

- ChemShuttle. 3-methyl-5-(piperidin-4-yl)isoxazole.

- ChemShuttle. This compound.

- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.

- ResearchGate. DMSO solubility and bioscreening.

- S. G. V. G. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.

- Varala, R. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-methyl-5-(piperidin-4-yl)isoxazole;CAS No.:1219960-41-4 [chemshuttle.com]

- 4. This compound;CAS No.:1401425-44-2 [chemshuttle.com]

- 5. ajrconline.org [ajrconline.org]

- 6. ijcrt.org [ijcrt.org]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Mechanism of Action of Isoxazole-Piperidine Compounds

Executive Summary: The isoxazole-piperidine structural motif is a cornerstone in modern neuropharmacology, most notably embodied in widely prescribed atypical antipsychotic drugs. These agents have revolutionized the management of complex psychiatric disorders through a multi-receptor targeting strategy. This guide provides an in-depth exploration of the primary theoretical mechanism of action for this class of compounds: balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. We will dissect the downstream signaling consequences of this dual receptor blockade and detail the rigorous, self-validating experimental workflows that drug development professionals use to confirm target engagement, quantify functional activity, and visualize molecular interactions. This document serves as a technical resource for researchers and scientists aiming to understand and investigate this critical class of therapeutics.

The Isoxazole-Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The isoxazole-piperidine scaffold is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The unique combination of the electron-rich isoxazole ring and the flexible, basic piperidine ring allows for a diverse array of interactions with receptor binding pockets.

Prominent examples of drugs built upon this scaffold include risperidone and its active metabolite, paliperidone.[1][2] These second-generation (atypical) antipsychotics are frontline treatments for schizophrenia and other psychotic disorders.[3][4] Their clinical efficacy is largely attributed to a distinct pharmacological profile compared to older, first-generation antipsychotics. While older agents primarily acted as potent D2 receptor antagonists, isoxazole-piperidine compounds exhibit a more complex, multi-target engagement profile.[5]

Primary Biological Targets and Theoretical Mechanisms of Action

While their full mechanism is not entirely elucidated, the therapeutic effects of isoxazole-piperidine antipsychotics are thought to stem from their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] This dual antagonism is believed to normalize the aberrant dopaminergic and serotonergic neurotransmission implicated in the pathophysiology of psychosis.

The Multi-Target Antagonism Model

In conditions like schizophrenia, an overactivity of dopamine signaling in the brain's mesolimbic pathway is thought to contribute to "positive" symptoms like hallucinations and delusions.[8] Isoxazole-piperidine compounds act as competitive antagonists at D2 receptors, binding to the receptor without activating it, thereby blocking the action of endogenous dopamine.[8]

Simultaneously, these compounds exhibit high affinity for 5-HT2A receptors.[8] By also blocking these serotonin receptors, they achieve a more balanced neurochemical modulation. This 5-HT2A antagonism is hypothesized to alleviate some of the motor side effects (extrapyramidal symptoms) associated with potent D2 blockade and may also contribute to efficacy against "negative" symptoms and cognitive deficits.[4][8]

Downstream Signaling Cascades

The binding of an isoxazole-piperidine antagonist to its target G protein-coupled receptor (GPCR) initiates a cascade of intracellular events by preventing the receptor's coupling to its associated G protein.

-

Dopamine D2 Receptor (Gi/o-coupled): The D2 receptor is coupled to the Gi/o family of G proteins.[9] When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[10] Antagonism by an isoxazole-piperidine compound prevents this inhibition, thereby restoring adenylyl cyclase activity and normalizing cAMP levels.

-

Serotonin 5-HT2A Receptor (Gq/11-coupled): The 5-HT2A receptor is coupled to the Gq/11 family of G proteins.[11] When activated by serotonin, the Gq protein stimulates the enzyme phospholipase C (PLC).[12] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[12][13] Antagonism of the 5-HT2A receptor blocks this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.[11]

Diagram 1: Signaling pathways of D2 and 5-HT2A receptors and their antagonism.

Experimental Validation of the Theoretical Mechanism

A multi-step, integrated workflow is essential to rigorously validate the theoretical mechanism of action for a novel isoxazole-piperidine compound. This process is designed to be self-validating, where the results from one experiment inform and are confirmed by the next.

Diagram 2: Integrated workflow for Mechanism of Action (MoA) elucidation.

Step 1: Confirming Target Engagement - Binding Affinity Assays

Causality: Before assessing function, it is imperative to confirm that the compound physically interacts with the intended targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a compound for a specific receptor.[14][15]

Protocol 1: Competitive Radioligand Binding Assay This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the D2 and 5-HT2A receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D2 or 5-HT2A receptor.[16] Quantify the total protein concentration using a standard method like a BCA assay.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), and serial dilutions of the unlabeled isoxazole-piperidine test compound.[16]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[16] The time and temperature must be optimized for each receptor-ligand pair.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound radioligand passes through.[16]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]

Table 1: Example Binding Affinity Data for a Hypothetical Compound

| Target Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Dopamine D2 | [³H]-Spiperone | 1.2 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 0.8 |

| Adrenergic α1 | [³H]-Prazosin | 25.4 |

| Histamine H1 | [³H]-Pyrilamine | 50.1 |

Lower Ki values indicate higher binding affinity.

Step 2: Quantifying Functional Activity - In Vitro Functional Assays

Causality: High binding affinity does not reveal the compound's effect on receptor signaling. Functional assays are required to determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. For the theoretical mechanism of antagonism, we expect the compound to block the signal produced by a known agonist.

Protocol 2: cAMP Assay for Gi-coupled Receptors (e.g., D2) This protocol measures the ability of a test compound to reverse the agonist-induced inhibition of cAMP production.

-

Cell Culture: Plate cells expressing the D2 receptor in an appropriate assay plate.

-

Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator like forskolin in the presence of a D2 receptor agonist (e.g., quinpirole). This will cause an initial rise in cAMP, followed by a Gi-mediated inhibition.

-

Antagonist Addition: Add serial dilutions of the isoxazole-piperidine test compound to the wells.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaLISA, or GloSensor).[17][18][19]

-

Data Analysis: Plot the cAMP level against the log concentration of the test compound. The concentration that reverses 50% of the agonist's inhibitory effect is the IC50, representing the compound's functional potency as an antagonist.

Protocol 3: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A) This protocol measures the ability of a test compound to block agonist-induced release of intracellular calcium.[20][21]

-

Cell Culture and Dye Loading: Plate cells expressing the 5-HT2A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22] The dye will fluoresce upon binding to free intracellular calcium.

-

Antagonist Addition: Add serial dilutions of the isoxazole-piperidine test compound to the cells.

-

Agonist Stimulation and Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR, FlexStation). Inject a 5-HT2A receptor agonist (e.g., serotonin) into the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The agonist will cause a rapid increase in fluorescence in control wells. The test compound, if an antagonist, will inhibit this increase in a dose-dependent manner. Calculate the IC50 by plotting the peak fluorescence response against the log concentration of the test compound.

Table 2: Example Functional Assay Data for a Hypothetical Compound

| Assay Type | Target Receptor | Functional Effect | IC50 (nM) |

|---|---|---|---|

| cAMP Assay | Dopamine D2 | Antagonist | 2.5 |

| Calcium Flux | Serotonin 5-HT2A | Antagonist | 1.5 |

Lower IC50 values indicate higher functional potency.

Step 3: In Silico Validation - Molecular Docking Studies

Causality: While binding and functional assays confirm that a compound interacts with a target and what its effect is, molecular docking provides a theoretical model of how this interaction occurs at the atomic level.[23] It helps rationalize the observed affinity and can guide the design of future analogs with improved properties.[24]

Protocol 4: General Workflow for Molecular Docking

-

Receptor Preparation: Obtain a high-resolution 3D structure of the target receptor (e.g., from the Protein Data Bank). If a crystal structure is unavailable, a high-quality homology model can be used.[25] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of the isoxazole-piperidine compound and assign appropriate atomic charges and bond types.

-

Docking Simulation: Use a docking software program (e.g., AutoDock, Glide, GOLD) to systematically sample many possible orientations and conformations ("poses") of the ligand within the receptor's binding site.[26][27]

-

Scoring and Analysis: The software uses a scoring function to estimate the binding affinity for each pose. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding pocket.[28]

Diagram 3: Logical flow of a molecular docking study.

Conclusion and Future Directions

The theoretical mechanism of action for isoxazole-piperidine compounds, centered on balanced D2 and 5-HT2A receptor antagonism, provides a robust framework for understanding their clinical utility in treating psychosis. This mechanism is underpinned by the modulation of distinct Gi- and Gq-coupled signaling pathways. The validation of this mechanism relies on a logical and rigorous sequence of experimental investigations, from confirming physical binding to quantifying functional antagonism and visualizing molecular interactions. As our understanding of GPCR signaling becomes more nuanced, future research will likely focus on concepts like biased signaling and receptor heteromers, potentially leading to the development of next-generation isoxazole-piperidine derivatives with even greater therapeutic precision and fewer side effects.

References

-

Mechanism of Action | PERSERIS® (risperidone) HCP . (n.d.). PERSERIS®. Retrieved January 19, 2026, from [Link]

-

Risperidone - Wikipedia . (2024, January 12). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Discovery of GPCR Ligands by Molecular Docking Screening: Novel Opportunities Provided by Crystal Structures . (2015). PubMed. Retrieved January 19, 2026, from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors . (2013, June 20). Bio-protocol. Retrieved January 19, 2026, from [Link]

-

Risperidone - StatPearls - NCBI Bookshelf . (2023, July 31). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

The pharmacology and formulation of paliperidone extended release . (2007). PubMed. Retrieved January 19, 2026, from [Link]

-

5-HT2A receptor - Wikipedia . (2023, December 29). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 . (2011, December). PubMed. Retrieved January 19, 2026, from [Link]

-

What is the mechanism of Risperidone? . (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

-

Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors . (2019, July 19). MDPI. Retrieved January 19, 2026, from [Link]

-

paliperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY . (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

-

Paliperidone | Drug Guide - MedSchool . (n.d.). MedSchool. Retrieved January 19, 2026, from [Link]

-

Risperidone - Mechanism, side effects, precautions & uses . (2021, July 9). YouTube. Retrieved January 19, 2026, from [Link]

-

Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia . (2012, February). PubMed. Retrieved January 19, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways . (2009, June 1). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Paliperidone - Wikipedia . (2023, December 27). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Current Assessment of Docking into GPCR Crystal Structures and Homology Models: Successes, Challenges, and Guidelines . (2014, October 13). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? . (2022, January 28). Diva-Portal.org. Retrieved January 19, 2026, from [Link]

-

GPCR Membrane Ligand Binding Assay Development . (n.d.). Multispan, Inc. Retrieved January 19, 2026, from [Link]

-

Docking and Virtual Screening Strategies for GPCR Drug Discovery . (2015, August). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 . (2011, July 20). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

GPCR-radioligand binding assays . (2018). PubMed. Retrieved January 19, 2026, from [Link]

-

cAMP Accumulation Assay . (n.d.). Creative BioMart. Retrieved January 19, 2026, from [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways . (2018, July 11). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology . (2023, April 20). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy . (2017, March 21). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C . (1993, November 1). Journal of Neuroscience. Retrieved January 19, 2026, from [Link]

-

Most central nervous system D2 dopamine receptors are coupled to their effectors by Go . (2000, December 19). PNAS. Retrieved January 19, 2026, from [Link]

-

The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis . (n.d.). MSU Denver. Retrieved January 19, 2026, from [Link]

-

Dopamine receptor D2 - Wikipedia . (2024, January 13). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Dopamine receptor - Wikipedia . (2023, December 25). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 . (2015, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger . (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

-

Radioligand Binding Assay Protocol . (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

-

Radioligand Binding Assay . (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results . (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

-

Calcium Flux Assay Protocol | Download Table . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

CALCIUM FLUX PROTOCOL . (n.d.). Retrieved January 19, 2026, from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies . (2025, February 19). RSC Publishing. Retrieved January 19, 2026, from [Link]

Sources

- 1. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. paliperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medschool.co [medschool.co]

- 5. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 7. Risperidone - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. multispaninc.com [multispaninc.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. bio-protocol.org [bio-protocol.org]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors [mdpi.com]

- 24. Discovery of GPCR Ligands by Molecular Docking Screening: Novel Opportunities Provided by Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. diva-portal.org [diva-portal.org]

- 27. researchgate.net [researchgate.net]

- 28. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to In Silico Docking of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on the novel compound 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple checklist of steps. Instead, it offers a scientifically-grounded narrative, explaining the critical reasoning behind each methodological choice—from target selection to the nuanced interpretation of docking results. By integrating established best practices with field-proven insights, this guide serves as a self-validating framework for predicting molecular interactions and accelerating early-phase drug discovery. We will utilize a virtual screening scenario targeting the kinase domain of c-Abl, a crucial target in cancer chemotherapy, to illustrate a real-world application of these computational techniques.

Introduction: The Rationale for In Silico Investigation

The compound this compound is a small molecule featuring two key heterocyclic scaffolds: isoxazole and piperidine. The isoxazole ring is a versatile five-membered heterocycle present in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] Its integration into molecular design can confer favorable physicochemical properties.[3] The piperidine moiety is one of the most significant synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals, from analgesics to antipsychotics.[6][7] The combination of these two pharmacologically significant rings suggests that this compound is a compelling candidate for biological investigation.

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9][10] This technique is instrumental in modern drug discovery, enabling rapid screening of vast chemical libraries and providing critical insights into the molecular recognition process. By simulating the binding event at an atomic level, we can estimate the strength of the interaction (binding affinity) and analyze the specific contacts—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.[11] This in silico approach significantly reduces the time and cost associated with experimental screening, allowing researchers to prioritize the most promising candidates for further laboratory validation.[8]

Strategic Framework for a Validated Docking Study

A robust docking study is not merely a computational exercise; it is a hypothesis-driven investigation. The credibility of the results hinges on a logical and well-validated workflow. The following diagram outlines the strategic phases of our in silico investigation, from initial preparation to final analysis.

Caption: A strategic workflow for a validated molecular docking study.

Detailed Methodology: A Step-by-Step Protocol

This section provides a granular, step-by-step protocol for the docking of this compound against the kinase domain of c-Abl. We will use a combination of freely available, academically recognized software.

Ligand Preparation

Causality: The starting point for any docking experiment is a high-quality 3D structure of the ligand. A simple 2D drawing is insufficient. The ligand's structure must be converted to 3D, assigned correct atom types and charges, and energy-minimized to achieve a low-energy, realistic conformation.[12][13]

Protocol:

-

Obtain 2D Structure: The SMILES string for the compound is Cl.CC1=NOC(=C1)C1CCNCC1.[14] Use a chemical drawing tool like ChemDraw or the free online PubChem Sketcher to create a 2D structure.

-

Convert to 3D: Import the 2D structure into a molecular editor like Avogadro or UCSF Chimera.[15] Use the software's built-in tools to add hydrogens and generate a 3D conformation.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF in Avogadro). This step relaxes the structure into a low-energy state.

-

Save in Correct Format: Save the final 3D structure as a .mol2 or .pdb file. For use with AutoDock Vina, this will later be converted to the required .pdbqt format, which includes partial charge and atom type information.[16]

Target Protein Selection and Preparation

Causality: The choice of protein target is paramount. For this guide, we select the kinase domain of c-Abl, a well-validated target for cancer therapy. We will use the crystal structure of c-Abl complexed with the approved drug imatinib (PDB ID: 1IEP), as this provides a validated binding site.[17] Preparing the protein involves "cleaning" the PDB file to remove non-essential components and correcting for missing atoms, which is crucial for accurate docking.[12][18]

Protocol:

-

Download Protein Structure: Fetch the PDB file for 1IEP directly from the RCSB Protein Data Bank (rcsb.org) using visualization software like UCSF Chimera or PyMOL.[8][19]

-

Clean the Structure: The downloaded file contains the protein, the co-crystallized ligand (imatinib), water molecules, and potentially other ions. For a standard docking protocol:

-

Delete all water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques.[20] For initial screening, they are typically removed.[21][22]

-

Remove the co-crystallized ligand (imatinib). We will save this separately to use for re-docking, a critical validation step.

-

Remove any other non-essential ions or cofactors.

-

-

Prepare the Protein: Use a dedicated tool like the Dock Prep function in Chimera or the Protein Preparation Wizard in Maestro.[18][22][23] This process will:

-

Save the Prepared Receptor: Save the final, cleaned protein structure in the .pdbqt format required by AutoDock Vina. This file now contains the necessary atomic information for the docking simulation.[25][26]

Docking Simulation: Defining the Search Space and Execution

Causality: Molecular docking algorithms search for the best binding pose within a user-defined space. This "grid box" must be large enough to encompass the entire binding site, allowing the ligand rotational and translational freedom, but not so large that it becomes computationally inefficient.[16] The center of the grid is typically defined by the position of a known co-crystallized ligand.

Protocol:

-

Define the Grid Box:

-

Load the prepared protein (1iep_receptor.pdbqt) and the original co-crystallized ligand (imatinib) into AutoDock Tools or Chimera.

-

Center the grid box on the imatinib molecule.

-

Adjust the dimensions of the box (e.g., 20 x 20 x 20 Ångströms) to ensure it fully encloses the binding pocket.[17]

-

-

Create the Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and grid parameters.[27]

-

Run AutoDock Vina: Execute the docking run from the command line.[8]

Results: Analysis and Interpretation

Causality: The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities (scores). A lower (more negative) binding affinity score generally indicates a more stable protein-ligand complex.[28][29][30] However, the score alone is not sufficient. Visual inspection of the top-ranked poses is essential to determine if the predicted interactions are chemically sensible and occur within the active site.[28][29]

Quantitative Data Summary

The primary quantitative output is the binding affinity, measured in kcal/mol. The results for the top poses are typically summarized in a table.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | 0.000 | GLU286, THR315, MET318, PHE382 |

| 2 | -8.2 | 1.345 | GLU286, THR315, ILE360, ASP381 |

| 3 | -7.9 | 2.108 | MET290, THR315, PHE382 |

Note: These are hypothetical results for illustrative purposes.

Interpretation of Scores:

-

Strong Interaction: Scores between -10 to -13 kcal/mol suggest a strong interaction.

-

Moderate Interaction: Scores between -7 to -9 kcal/mol suggest a moderate interaction.[28]

-

Weak Interaction: Scores greater than -6 kcal/mol suggest a weak interaction.[28]

Qualitative Analysis: Visualizing Interactions

The most critical step is to visually analyze the top-ranked poses using software like PyMOL or Chimera.[8]

Protocol for Analysis:

-

Load the Complex: Open the prepared protein structure (1iep_receptor.pdbqt) and the output file containing the docked poses (out_docking_results.pdbqt).

-

Inspect the Best Pose: Focus on the pose with the lowest binding energy.

-

Identify Key Interactions: Look for plausible intermolecular interactions:

-

Hydrogen Bonds: Identify H-bonds between the ligand's donors/acceptors (e.g., the nitrogen on the piperidine ring, the oxygen on the isoxazole ring) and residues in the protein's active site (e.g., backbone amides or carboxylates of Asp, Glu).[29]

-

Hydrophobic Interactions: Observe if non-polar parts of the ligand (e.g., the methyl group) are situated in hydrophobic pockets of the receptor, interacting with residues like Val, Leu, Ile, or Phe.

-

Ionic Interactions: Check if the protonated piperidine nitrogen forms a salt bridge with an acidic residue like Asp or Glu.

-

-

Validate the Binding Site: Confirm that the ligand is docked within the intended active site and not on a random surface of the protein.[28] Knowledge of the protein's function and known inhibitor binding modes is crucial here.[29]

The following diagram illustrates the relationship between the docking score and the essential qualitative validation steps.

Caption: Decision workflow for validating a docked pose.

Trustworthiness and Self-Validation

To ensure the trustworthiness of a docking protocol, a self-validation step is non-negotiable.

-

Re-docking: The most common validation method is to dock the co-crystallized ligand (in our case, imatinib) back into its own receptor structure. A reliable docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[29] If the protocol fails this test, the results for a novel ligand are not trustworthy.

Conclusion and Future Directions